1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3'-bipyrrolidine]-3-carboxylicacid
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Overview
Description
1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the bipyrrolidine structure adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid typically involves the protection of the amino group of a bipyrrolidine derivative with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diisopropylethylamine in dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid involves the protection of amino groups in peptides, preventing unwanted side reactions during synthesis. The Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins .
Comparison with Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (Fluoren-9-ylmethoxy)carbonyl amino acid azides
Uniqueness: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid stands out due to its bipyrrolidine structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-22-11-15(23(28)29)12-26(22)16-9-10-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGJWVOXVOWSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CC(CC2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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